cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
CAS No.: 736136-58-6
Cat. No.: VC2475274
Molecular Formula: C15H17FO3
Molecular Weight: 264.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 736136-58-6 |
|---|---|
| Molecular Formula | C15H17FO3 |
| Molecular Weight | 264.29 g/mol |
| IUPAC Name | 4-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C15H17FO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |
| Standard InChI Key | PHHIFFQPCUJPBM-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CC(=O)C2=CC=CC=C2F)C(=O)O |
| Canonical SMILES | C1CC(CCC1CC(=O)C2=CC=CC=C2F)C(=O)O |
Introduction
Basic Structural and Chemical Information
cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a complex organic compound characterized by a cyclohexane ring with two key substituents: a carboxylic acid group and a 2-fluorophenyl-2-oxoethyl side chain. The cis configuration indicates that these substituents are positioned on the same side of the cyclohexane ring, an important stereochemical feature that influences its physical properties and biological activities.
Chemical Identity and Properties
The compound is defined by the following key characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 4-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
| CAS Registry Number | 736136-58-6 |
| Molecular Formula | C₁₅H₁₇FO₃ |
| Molecular Weight | 264.29 g/mol |
| Standard InChI | InChI=1S/C15H17FO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) |
| Standard InChIKey | PHHIFFQPCUJPBM-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CC(=O)C2=CC=CC=C2F)C(=O)O |
These chemical identifiers provide a precise definition of the compound's structure and composition, facilitating its identification and characterization in chemical databases and research literature.
Structural Features
The molecular structure of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid comprises several key functional groups that contribute to its chemical behavior:
-
A cyclohexane ring in chair conformation
-
A carboxylic acid group (-COOH) in the 1-position of the cyclohexane
-
A 2-fluorophenyl-2-oxoethyl side chain at the 4-position
-
A cis stereochemical arrangement of the substituents
The presence of the fluorine atom at the ortho position of the phenyl ring introduces unique electronic properties that affect the compound's reactivity patterns and potential interactions with biological targets.
Physical Properties
The physical characteristics of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid are influenced by its molecular structure and functional groups, particularly the carboxylic acid moiety and the fluorinated aromatic ring.
Solubility and Stability
The compound's solubility profile is influenced by its dual nature:
-
The carboxylic acid group enhances solubility in polar solvents
-
The fluorophenyl component contributes to solubility in less polar organic solvents
-
Limited water solubility is expected due to the predominant hydrophobic character
Based on the properties of similar compounds, cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is likely stable under standard laboratory conditions but may undergo degradation under strongly acidic or basic conditions that could affect the carboxylic acid functionality.
Synthesis and Production Methods
Industrial Production Considerations
For larger-scale production, several factors would be considered:
-
Optimization of reaction conditions to enhance yield and stereoselectivity
-
Implementation of continuous flow reactors for improved efficiency
-
Quality control measures to ensure consistent stereochemical outcomes
-
Process safety considerations, particularly for reactions involving reactive intermediates
Chemical Reactivity
Functional Group Reactivity
The chemical behavior of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is dominated by the reactivity of its key functional groups:
Carboxylic Acid Functionality
The carboxylic acid group can undergo typical reactions including:
-
Esterification with alcohols to form corresponding esters
-
Amidation with amines to form amide derivatives
-
Reduction to primary alcohols using appropriate reducing agents
-
Salt formation with bases to increase water solubility
Ketone Functionality
The ketone group in the side chain can participate in reactions such as:
-
Reduction to secondary alcohols
-
Condensation reactions with nitrogen nucleophiles
-
Aldol-type reactions involving the α-carbon
-
Wittig and related olefination reactions
Fluorophenyl Group
The fluorine substituent on the aromatic ring:
-
Alters the electron distribution in the aromatic system
-
Influences the acidity of adjacent hydrogen atoms
-
Provides a potential site for nucleophilic aromatic substitution under appropriate conditions
-
Creates specific dipole moments that affect intermolecular interactions
Biological Activities and Applications
Applications in Medicinal Chemistry
The compound represents a valuable building block in medicinal chemistry for several reasons:
-
The cyclohexane scaffold appears in numerous bioactive compounds and approved drugs
-
The fluorine substituent can enhance metabolic stability and lipophilicity
-
The ketone and carboxylic acid functionalities provide sites for further derivatization
-
The defined stereochemistry (cis configuration) may confer specific bioactivity profiles
As a research tool, cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can serve as:
-
A precursor for more complex drug candidates
-
A probe for studying structure-activity relationships
-
A scaffold for developing compound libraries for screening programs
-
A structural motif in fragment-based drug discovery approaches
Structure-Activity Relationships
Role of Fluorine Substitution
The strategic positioning of the fluorine atom at the ortho position of the phenyl ring introduces important electronic and steric effects that can significantly influence the compound's biological behavior:
-
Enhanced lipophilicity compared to non-fluorinated analogs
-
Altered hydrogen bonding capabilities in target protein interactions
-
Increased metabolic stability by blocking oxidative metabolism
-
Modified pKa values of nearby functional groups
Importance of cis Stereochemistry
The cis configuration of the substituents on the cyclohexane ring creates a defined three-dimensional arrangement that can be crucial for:
-
Specific binding interactions with biological targets
-
Preferred conformational states that affect activity profiles
-
Distinct physicochemical properties compared to trans isomers
Comparison with Structural Analogs
Several structural analogs of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid have been reported, with variations in substitution patterns and stereochemistry that provide valuable insights into structure-function relationships.
Fluorine Position Variants
The position of the fluorine atom on the phenyl ring significantly influences the compound's properties:
Ring Position and Stereochemical Variants
Variations in the position of substituents on the cyclohexane ring and stereochemical configurations create additional diversity:
Halogen Substitution Variants
Replacing fluorine with other halogens creates additional structural diversity:
Research and Development Applications
Pharmaceutical Applications
In pharmaceutical research, cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid finds utility in various contexts:
-
As a precursor for synthesizing more complex drug candidates
-
In structure-activity relationship studies for optimizing lead compounds
-
As a building block in diversity-oriented synthesis programs
-
For probing specific biological pathways through targeted modifications
Building Block Significance
The compound represents a valuable building block in organic synthesis for several reasons:
-
Multiple functionalization points for further derivatization
-
Defined stereochemistry that can be preserved in subsequent transformations
-
Presence of both aromatic and aliphatic components for diversity creation
-
Strategic fluorine substitution that can enhance pharmacokinetic properties
Recent pharmaceutical development strategies have increasingly incorporated fluorinated cyclohexane derivatives as privileged structures in drug design, highlighting the continuing relevance of compounds like cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid in contemporary medicinal chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume